
4-Chloro-3-nitrobenzoyl chloride
Overview
Description
4-Chloro-3-nitrobenzoyl chloride (CAS No. 38818-50-7, molecular formula: C₇H₃Cl₂NO₃, molecular weight: 220.01 g/mol) is a highly reactive acyl chloride derivative characterized by a nitro (-NO₂) group at the 3-position and a chloro (-Cl) group at the 4-position on the benzene ring. This substitution pattern creates a strongly electron-deficient aromatic system, enhancing its electrophilicity in nucleophilic acyl substitution reactions. It is widely employed in organic synthesis, particularly in Friedel-Crafts acylations to introduce the 4-chloro-3-nitrobenzoyl moiety into aromatic systems (e.g., thiophene or bithiophene derivatives) . Additionally, it serves as a key intermediate in pharmaceutical chemistry for synthesizing antiproliferative agents and Trypanosoma brucei inhibitors . The compound is classified as a corrosive solid (UN 3261) and requires careful handling to avoid moisture exposure .
Preparation Methods
4-Chloro-3-nitrobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of 4-chloro-3-nitrobenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is typically carried out under reflux conditions, and the resulting product is purified through recrystallization.
Industrial production methods often involve similar chlorination reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The compound is usually stored under an inert atmosphere at low temperatures to prevent decomposition .
Chemical Reactions Analysis
4-Chloro-3-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Friedel-Crafts Acylation: It can be used as an acylation reagent in Friedel-Crafts reactions with activated benzenes like anisole and veratrole, leading to the formation of acylated products.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and various nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
4-Chloro-3-nitrobenzoyl chloride is primarily utilized as an acylation reagent in organic synthesis, particularly for the preparation of various benzophenone derivatives. It facilitates Friedel-Crafts acylation reactions with activated aromatic compounds such as anisole and veratrole, leading to the formation of acylated products.
Reaction Type | Description |
---|---|
Friedel-Crafts Acylation | Used to synthesize complex aromatic compounds. |
Substitution Reactions | Reacts with nucleophiles (amines, alcohols) to form amides and esters. |
Reduction Reactions | Nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst. |
Pharmaceutical Development
This compound serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals. Its ability to modify aromatic structures makes it valuable in drug design.
Agrochemical Production
This compound is also employed in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that are crucial for modern agriculture.
Analytical Chemistry
In analytical applications, this compound can be analyzed using high-performance liquid chromatography (HPLC). For instance, it has been successfully separated on Newcrom R1 HPLC columns under specific conditions suitable for mass spectrometry compatibility .
Case Study 1: Synthesis of Benzophenone Derivatives
A study demonstrated the successful application of this compound in synthesizing 4-chloro-4-methoxy-3-nitrobenzophenone through Friedel-Crafts acylation with anisole. The reaction conditions included the use of aluminum chloride as a Lewis acid catalyst, yielding high purity products suitable for further pharmaceutical applications.
Case Study 2: Agrochemical Applications
Research highlighted the use of this compound in developing novel agrochemicals that enhance crop yield while minimizing environmental impact. The synthesis involved acylation reactions that produced effective herbicides with improved selectivity and efficacy against target weeds .
Comparison with Related Compounds
Compound | Key Differences |
---|---|
4-Nitrobenzoyl Chloride | Lacks chloro substituent; less reactive in acylation. |
4-Chlorobenzoyl Chloride | Lacks nitro group; affects reactivity profile. |
3-Nitrobenzoyl Chloride | Position of nitro group alters reactivity outcomes. |
The unique combination of chloro and nitro groups in this compound enhances its reactivity compared to similar compounds, making it a versatile reagent in organic synthesis.
Mechanism of Action
The primary mechanism of action of 4-Chloro-3-nitrobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the substitution of the chlorine atom with the nucleophile, forming new chemical compounds such as amides and esters . This reactivity is due to the electron-withdrawing effects of the chloro and nitro groups, which make the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Benzoyl Chlorides
4-Nitrobenzoyl Chloride
- Molecular Formula: C₇H₄ClNO₃
- Molecular Weight : 185.56 g/mol
- CAS No.: 122-04-3
- Substituents : Single nitro group at the 4-position.
- Reactivity : The nitro group is a strong electron-withdrawing group, activating the acyl chloride for nucleophilic attack. However, lacking an additional chloro substituent, it is less electrophilic than 4-chloro-3-nitrobenzoyl chloride.
- Applications: Primarily used in esterification and amide formation. Limited evidence in the provided data links it to pharmaceutical synthesis, though it is a common reagent in peptide chemistry .
4-Methyl-3-nitrobenzoyl Chloride
- Molecular Formula: C₈H₆ClNO₃
- Molecular Weight : 199.59 g/mol
- CAS No.: 10397-30-5
- Substituents : Nitro group at the 3-position and methyl (-CH₃) group at the 4-position.
- Reactivity : The methyl group is electron-donating, slightly counteracting the nitro group’s electron-withdrawing effect. This reduces electrophilicity compared to this compound.
- Applications: Limited synthetic applications are documented in the provided evidence, though its density (1.37 g/mL) suggests moderate stability .
Other Relevant Derivatives
Table 1: Molecular and Physical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Substituents | Density (g/mL) |
---|---|---|---|---|---|
This compound | C₇H₃Cl₂NO₃ | 220.01 | 38818-50-7 | 4-Cl, 3-NO₂ | Not available |
4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 122-04-3 | 4-NO₂ | Not available |
4-Methyl-3-nitrobenzoyl chloride | C₈H₆ClNO₃ | 199.59 | 10397-30-5 | 3-NO₂, 4-CH₃ | 1.37 |
Biological Activity
4-Chloro-3-nitrobenzoyl chloride (CAS Number: 38818-50-7) is an organic compound that belongs to the class of acyl chlorides. It is characterized by its reactive acyl chloride functional group, which makes it a useful reagent in organic synthesis, particularly in Friedel-Crafts acylation reactions. This article examines the biological activity of this compound, focusing on its environmental impact, degradation pathways, and potential applications in bioremediation.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₇H₃Cl₂NO₃ |
Molecular Weight | 220.010 g/mol |
Melting Point | 47-54 °C |
Boiling Point | 301.7 °C |
Density | 1.6 g/cm³ |
Flash Point | 136.3 °C |
This compound is a solid at room temperature, typically appearing as a powder or crystalline substance. Its reactivity allows it to participate in various chemical reactions, including acylation of activated aromatic compounds and deactivated amines .
Environmental Impact and Degradation
Recent studies have highlighted the environmental implications of this compound and its degradation products. Notably, Pseudomonas sp. JHN has been identified as a microorganism capable of degrading 4-chloro-3-nitrophenol (4C3NP), a significant metabolite of this compound. This bacterium utilizes 4C3NP as its sole carbon and energy source, leading to the release of chloride and nitrite ions during degradation .
Degradation Pathway
The degradation pathway involves the conversion of 4C3NP into 4-chlororesorcinol through the action of enzymes such as 4C3NP-monooxygenase. The following table summarizes the degradation efficiency observed in microcosm experiments:
Condition | Days for Complete Degradation | Initial Concentration (mM) |
---|---|---|
Sterile Soil | 14 | 0.5 |
Non-Sterile Soil | 14 | 0.5 |
The study demonstrated that Pseudomonas sp. JHN could achieve nearly complete degradation in both sterile and non-sterile soils within two weeks under optimized conditions (pH 7.5, temperature 30°C) .
Toxicological Studies
Toxicological assessments have indicated that compounds related to this compound exhibit significant inhibition of microbial growth. For example, studies measuring the growth inhibition of various bacteria have shown varying degrees of toxicity:
Concentration (µM) | % Inhibition |
---|---|
0 | 0 |
146.3 | 20.4 |
292.7 | 38.9 |
Higher concentrations | Up to 62.5 |
These findings suggest that while the compound can be toxic to certain microorganisms, it also presents opportunities for bioremediation applications where specific bacterial strains can be employed to mitigate environmental contamination .
Case Studies
One notable case study involved the isolation of Pseudomonas sp. JHN from a chemically contaminated site, where it was found to effectively degrade high concentrations of chlorinated aromatic compounds, including derivatives of chloronitrophenols . This study emphasizes the potential for using engineered bacteria in bioremediation processes targeting pollutants like this compound.
Q & A
Basic Research Questions
Q. What are standard synthetic routes for preparing 4-chloro-3-nitrobenzoyl chloride in academic labs?
The compound is typically synthesized via acid chloride formation from its corresponding carboxylic acid. Common reagents include thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] , catalyzed by N,N-dimethylformamide (DMF) in solvents like dichloromethane (DCM) or benzene. For example:
- Thionyl chloride method : React the precursor acid with excess SOCl₂ under reflux (e.g., 4 hours at 50–80°C), followed by solvent removal via distillation. This yields a high-purity product .
- Oxalyl chloride method : Use (COCl)₂ with catalytic DMF in DCM at 0–20°C, producing the acyl chloride as a crystalline solid after washing and filtration . Key considerations : Temperature control minimizes side reactions, while DMF accelerates the reaction by activating the carbonyl group.
Q. What safety protocols must be followed when handling this compound?
The compound is a corrosive solid (UN 3261) and a lachrymator (tear-inducing agent). Required precautions include:
- PPE : Impervious gloves, tightly sealed goggles, and acid-resistant lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Emergency measures : Immediate rinsing with water for skin/eye contact and neutralization of spills with sodium bicarbonate .
- Storage : Keep in a cool, dry place away from moisture and incompatible reagents (e.g., amines, alcohols) .
Q. How is the purity of this compound typically assessed post-synthesis?
Purity is verified via 1H NMR spectroscopy (e.g., δ 8.5–8.6 ppm for aromatic protons) and melting point analysis . For advanced validation, mass spectrometry (MS) or HPLC can detect trace impurities. For instance, in one study, NMR confirmed >95% purity after recrystallization from ether .
Advanced Research Questions
Q. What strategies optimize reaction efficiency in nucleophilic acyl substitutions using this compound?
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance electrophilicity of the acyl chloride.
- Stoichiometry : Use a 1.2–1.5 molar excess of nucleophile (e.g., amines) to account for HCl liberation, which can protonate the nucleophile and stall the reaction .
- Catalysis : Add triethylamine or DMAP to scavenge HCl and accelerate kinetics .
- Temperature : Reactions often proceed at 0–25°C to avoid decomposition. For example, coupling with indoles using AlCl₃ in chlorobenzene achieved 89% yield at 0–5°C .
Q. How can researchers resolve conflicting spectroscopic data when characterizing derivatives?
Contradictions in NMR or MS data (e.g., unexpected peaks or molecular ion discrepancies) require:
- Multi-technique validation : Cross-check with 13C NMR , IR (e.g., C=O stretch at ~1750 cm⁻¹), and high-resolution MS to confirm molecular formulae .
- Reaction monitoring : Use TLC or in situ FTIR to track intermediate formation and identify byproducts.
- Crystallography : For ambiguous cases, single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What methods effectively remove unreacted starting materials or byproducts during purification of benzamide derivatives?
- Acid-base extraction : Wash organic layers with NaHCO₃ (pH 8–9) to remove residual acyl chloride, as demonstrated in a synthesis of sulfonamide derivatives .
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate target compounds.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between product and impurities .
Properties
IUPAC Name |
4-chloro-3-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLGXPWQZDOMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192078 | |
Record name | 4-Chloro-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38818-50-7 | |
Record name | 4-Chloro-3-nitrobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38818-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-nitrobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038818507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitrobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLORO-3-NITROBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7LXB7YNM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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